

Comparative Analysis of Mpro Inhibitor N3 Cross-Reactivity with Other Proteases

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Compound of Interest		
Compound Name:	Mpro inhibitor N3	
Cat. No.:	B1239777	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of the SARS-CoV-2 main protease (Mpro) inhibitor, N3, against a panel of human proteases. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.

Introduction

The SARS-CoV-2 Mpro is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. The inhibitor N3 is a peptidomimetic Michael acceptor that covalently binds to the catalytic cysteine residue (Cys145) of Mpro, effectively blocking its activity.[1] A critical aspect in the development of any therapeutic inhibitor is its selectivity for the intended target over host proteases to minimize potential toxicity. This guide summarizes the available data on the cross-reactivity of N3 and similar Mpro inhibitors with key human proteases, including cathepsins and caspases, and other viral proteases. The unique preference of Mpro for a glutamine residue at the P1 position of its substrate offers a basis for designing selective inhibitors with minimal off-target effects on human proteases.[1]

Quantitative Comparison of Inhibitor Activity

While specific inhibitory concentration (IC50) or inhibition constant (Ki) values for N3 against a broad panel of human proteases are not extensively available in the public domain, data from analogous Mpro inhibitors and related studies provide valuable insights into its potential cross-







reactivity. The following table summarizes the inhibitory activities of N3 against various coronaviral Mpro enzymes and the cross-reactivity data for a similar Mpro inhibitor, pomotrelvir, against a selection of human proteases.



Inhibitor	Protease Target	Enzyme Class	IC50 / Ki (μM)	Reference
N3	SARS-CoV-2 Mpro	Cysteine Protease	EC50: 16.77	[2]
HCoV-229E Mpro	Cysteine Protease	IC50: 4.0	[2]	
FIPV Mpro	Cysteine Protease	IC50: 8.8	[2]	_
IBV Mpro	Cysteine Protease	IC50: 2.7	[2]	_
MHV-A59 Mpro	Cysteine Protease	IC50: 2.7	[2]	_
Pomotrelvir	SARS-CoV-2 Mpro	Cysteine Protease	Ki: 0.0027	_
Human Cathepsin S	Cysteine Protease	Ki: 0.445		_
Human Cathepsin K	Cysteine Protease	Ki: 0.289		
Human Cathepsin B	Cysteine Protease	Ki: 1.27	_	
Human Cathepsin L	Cysteine Protease	Ki: 7.4		
Human Caspase 2	Cysteine Protease	>100	_	
Human Caspase	Cysteine Protease	>30	_	
Human Chymotrypsin C	Serine Protease	>100	_	
Human Elastase	Serine Protease	>100	_	



Human Thrombin	Serine Protease	>100
Human Calpain 1	Cysteine Protease	>30
Human Cathepsin D	Aspartic Protease	>30
Human Dipeptidyl peptidase IV	Serine Protease	>30

Note: The data for pomotrelvir is included to provide a general indication of the selectivity profile that can be achieved for Mpro inhibitors. Direct testing of N3 against this panel of human proteases is required for a definitive assessment of its cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of compounds like N3 against various proteases.

FRET-Based Protease Inhibition Assay (General Protocol)

This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of an inhibitor against a specific protease.

Materials:

- Recombinant human protease (e.g., Cathepsin L, Caspase-3)
- Protease-specific FRET substrate (e.g., Ac-FR-AFC for Cathepsin L, Ac-DEVD-AFC for Caspase-3)
- Assay buffer specific to the protease
- Inhibitor compound (N3) at various concentrations



- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of the inhibitor N3 in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the inhibitor to obtain a range of concentrations.
- In a 96-well black microplate, add the assay buffer.
- Add the inhibitor at different concentrations to the respective wells. Include a positive control (protease without inhibitor) and a negative control (assay buffer without protease).
- Add the recombinant protease to all wells except the negative control.
- Incubate the plate at the optimal temperature for the specific protease (e.g., 37°C) for a predetermined time to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the FRET substrate to all wells.
- Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., Ex/Em = 400/505 nm for AFC-based substrates).
- Monitor the fluorescence kinetically over a set period.
- The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Specific Protocol for Caspase-3 Inhibition Assay



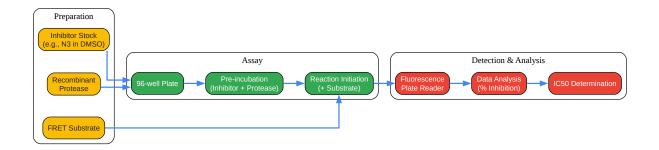
Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4. FRET Substrate: Ac-DEVD-AFC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin). Procedure: Follow the general FRET-based protocol, using the specific assay buffer and substrate for caspase-3.

Specific Protocol for Cathepsin L Inhibition Assay

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5. FRET Substrate: Ac-FR-AFC (Acetyl-Phe-Arg-7-amino-4-trifluoromethylcoumarin). Procedure: Follow the general FRET-based protocol, using the specific assay buffer and substrate for Cathepsin L.

Visualizations

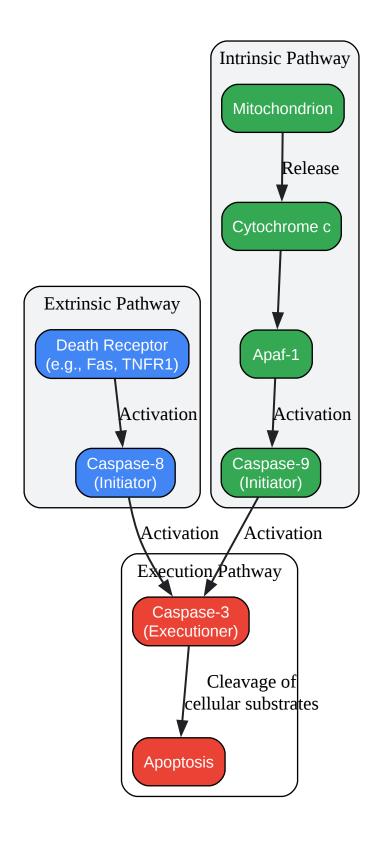
The following diagrams illustrate the experimental workflow for assessing protease inhibitor specificity and a simplified representation of a signaling pathway involving caspases.



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Caption: Experimental workflow for determining protease inhibitor IC50 values.





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Caption: Simplified signaling pathway of apoptosis involving caspases.



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References

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